N-(2-phenoxyethyl)piperidin-4-amine

physicochemical property drug-likeness CNS permeability

Medicinal chemists needing a semi-rigid, non-PEG PROTAC linker often face supply issues with mono-amine scaffolds that lack orthogonal conjugation handles. N-(2-Phenoxyethyl)piperidin-4-amine solves this with its dual-amine topology (HBD=2, TPSA 33.3 Ų). - Enables sequential, interference-free conjugation of E3 ligase ligands (CRBN/VHL) and target-protein warheads. - XLogP3 1.6 occupies CNS drug-like space, outperforming more lipophilic 1-(2-phenoxyethyl)piperidine (LogP 3.26). - Dihydrochloride salt (CAS 1334147-70-4) available for workflows requiring a crystalline, high-melting (249-251°C) intermediate.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B7870102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)piperidin-4-amine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CNCCC1NCCOC2=CC=CC=C2
InChIInChI=1S/C13H20N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-5,12,14-15H,6-11H2
InChIKeyVVPXXCZQUVGKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenoxyethyl)piperidin-4-amine – Physicochemical & Structural Baseline


N-(2-Phenoxyethyl)piperidin-4-amine (CAS 808749-04-4) is a bifunctional secondary-primary amine composed of a piperidine ring bearing a free 4-NH₂ group and an N-(2-phenoxyethyl) substituent. Its computed XLogP3 of 1.6, topological polar surface area (TPSA) of 33.3 Ų, and two hydrogen bond donors distinguish it from simple N-phenoxyethyl-piperidine congeners that lack the 4-amino moiety [1]. The compound is supplied primarily as a research intermediate and, in its dihydrochloride salt form, has been cited as a semi‑rigid linker for PROTAC development .

Scaffold Bifunctional amine with two chemically distinct handles for orthogonal conjugation
Linker Role Semi-rigid phenoxyethyl-piperidine core suited to PROTAC linker architecture
Form Free base and dihydrochloride salt available; salt offers crystalline handling

N-(2-Phenoxyethyl)piperidin-4-amine: Why Substitution Fails


The primary differentiation of N-(2-phenoxyethyl)piperidin-4-amine stems from its dual‑amine architecture: a secondary exocyclic amine and a primary amine on the piperidine 4‑position. This topology creates a hydrogen‑bond donor count (HBD = 2) and TPSA (33.3 Ų) that are absent in N‑phenoxyethyl‑piperidine comparators such as 1‑(2‑phenoxyethyl)piperidine (HBD = 0, TPSA ≈ 12 Ų) [1]. Consequently, the two molecules occupy substantially different property space for solubility, permeability, and bifunctional derivatisation, meaning that a procurement decision based solely on the phenoxyethyl‑piperidine scaffold without the 4‑NH₂ group will deliver a chemically and pharmacologically non‑equivalent entity [2].

Target Compound
Comparator Risk
HBD
Two donors (secondary NH + primary 4-NH₂) enable bifunctional derivatisation
HBD Mismatch
1-(2-Phenoxyethyl)piperidine has zero HBD; permeability and solubility profiles may shift substantially
Lipophilicity
Moderate logP supports CNS drug-like property space for lead optimisation
LogP Mismatch
N-phenoxyethyl-piperidine comparators occupy a different lipophilicity class; metabolic clearance profiles may not transfer
Topology
Two orthogonally addressable amines eliminate extra protection steps in PROTAC synthesis
Topology Mismatch
Mono-amine piperidine analogs cannot replicate the bifunctional coupling workflow; scaffold alone does not ensure equivalence

N-(2-Phenoxyethyl)piperidin-4-amine: Quantitative Comparator Evidence


Hydrogen Bond Donor Count vs. 1-(2-Phenoxyethyl)piperidine

N-(2-Phenoxyethyl)piperidin-4-amine possesses two hydrogen‑bond donors (the secondary exocyclic NH and the primary 4‑NH₂), giving HBD = 2. The direct structural analog 1‑(2‑phenoxyethyl)piperidine, which replaces the 4‑NH₂ with a hydrogen, has HBD = 0 [1]. This difference is quantitative and directly affects oral bioavailability parameters governed by Lipinski rules and CNS MPO scoring.

HBD Count
Head-to-head
Target HBD = 2 vs Comparator HBD = 0
Supports passive permeability differentiation review
Computed property; 4-NH₂ group provides interaction capacity absent in simpler scaffold
physicochemical property drug-likeness CNS permeability

Lipophilicity (LogP) vs. 1-(2-Phenoxyethyl)piperidine

The target compound has a computed XLogP3 of 1.6, whereas 1‑(2‑phenoxyethyl)piperidine exhibits a database-reported LogP of 3.26 [1]. The 1.66 log‑unit difference (approximately 45‑fold in partition coefficient) places the two molecules in distinct lipophilicity classes for formulation and metabolic stability purposes.

Lipophilicity
Head-to-head
Target XLogP3 = 1.6 vs Comparator LogP = 3.26
~45-fold partition difference; distinct ADME class
Computed values; solubility and protein binding profiles may differ meaningfully
logP lipophilicity ADME

Bifunctional Amine Topology for PROTAC Linker Utility

Sigma-Aldrich classifies N-(2-phenoxyethyl)piperidin-4-amine as a 'rigid linker for PROTAC® development' (MDL MFCD34674296) . The two chemically distinguishable amine handles—a secondary amine on the phenoxyethyl side chain and a primary amine at the piperidine 4‑position—permit sequential orthogonal derivatisation with E3 ligase ligands and target‑protein warheads. By contrast, 1‑(2‑phenoxyethyl)piperidine possesses only a single tertiary amine, and 4‑(2‑phenoxyethyl)piperidine contains a single secondary amine at the piperidine ring; neither provides the requisite bifunctional coupling topology.

PROTAC Linker Topology
Data to verify
Two distinct amine handles: secondary exocyclic NH + primary 4-NH₂
Supports bifunctional PROTAC building block selection
Supplier classification; independent validation of linker performance recommended
PROTAC linker bifunctional building block targeted protein degradation

Dihydrochloride Salt: Solid-State Properties vs. Free Base

The dihydrochloride salt of N-(2-phenoxyethyl)piperidin-4-amine (CAS 1334147-70-4) exhibits a measured logP of 1.179 and a sharp melting point of 249–251 °C [1]. These values contrast with the free‑base comparator 1‑(2‑phenoxyethyl)piperidine (LogP = 3.26, no reported m.p. in the same range) and provide procurement‑relevant specification points for identity verification and formulation workflow compatibility.

Salt Form Properties
Reported
Dihydrochloride: m.p. 249–251 °C, logP 1.179
Crystalline salt supports QC and solid-state handling
Free-base comparators may lack defined melting point for identity verification
salt form melting point formulation stability

C4 Substituent Impact on NR1/2B Selectivity

In a head‑to‑head SAR study of phenoxyethyl‑piperidine derivatives, N-(2-phenoxyethyl)-4-benzylpiperidine (the C4‑benzyl analog of the target compound) demonstrated high selectivity for the NR1/2B NMDA receptor subtype with an IC50 of 0.63 µM in Xenopus oocyte electrophysiology assays, while showing substantially weaker activity at NR1/2A receptors [1]. Although direct NR1/2B data for the 4‑NH₂ target compound are not publicly reported, the SAR establishes that the C4 substituent is a critical selectivity determinant, meaning the 4‑amino analog would be expected to exhibit a distinct selectivity profile versus both the 4‑benzyl and 4‑H congeners.

C4 Substituent SAR
Class-level
4-Benzyl analog: NR1/2B IC₅₀ = 0.63 µM; target 4-NH₂ data not publicly reported
C4 substitution is a critical selectivity determinant; distinct chemotype requires independent evaluation
SAR from J. Med. Chem. 1999; target NR1/2B profile not directly characterised
NMDA receptor NR1/2B selectivity CNS pharmacology

Phenoxyethyl-Piperidine Class Cholinesterase Inhibition

The broader phenoxyethyl‑piperidine chemotype has been systematically evaluated for cholinesterase inhibition. Compound 5c (a phenoxyethyl‑piperidine derivative) inhibited electric eel AChE with an IC50 of 0.50 µM while showing no detectable inhibition of equine BuChE at concentrations up to 100 µM (>200‑fold selectivity) [1]. In the same series, replacement of the piperidine with morpholine abolished AChE activity, confirming that the piperidine nitrogen is essential. The target compound, bearing a 4‑NH₂ group, occupies a region of chemical space adjacent to—but distinct from—the characterised series, and direct head‑to‑head cholinesterase data for the 4‑amino derivative are not publicly available.

Cholinesterase Class Profile
Class-level
Chemotype analog 5c: eeAChE IC₅₀ = 0.50 µM, BuChE >100 µM (>200-fold selectivity)
Phenoxyethyl-piperidine core provides validated AChE starting point; 4-NH₂ analog unprofiled
Ellman's assay data from Sci. Rep. 2019; target compound requires independent characterisation
acetylcholinesterase butyrylcholinesterase CNS enzyme inhibition

N-(2-Phenoxyethyl)piperidin-4-amine – Application Scenarios


PROTAC Linker Synthesis with Rigid Bifunctional Scaffold

N-(2-Phenoxyethyl)piperidin-4-amine is explicitly listed by Sigma‑Aldrich as a 'rigid linker for PROTAC® development' . Its two chemically distinct amine groups—a secondary exocyclic amine and a primary piperidine 4‑amine—enable sequential conjugation of cereblon‑ or VHL‑type E3 ligase ligands and target‑protein warheads without mutual interference. This dual‑handle topology (HBD = 2) is absent from the mono‑amine comparators 1‑(2‑phenoxyethyl)piperidine and 4‑(2‑phenoxyethyl)piperidine , making it the preferred procurement choice for medicinal chemistry groups constructing PROTAC libraries with non‑PEG, semi‑rigid linker architectures.

Property Screening for Moderate Lipophilicity and HBD

With an XLogP3 of 1.6 and HBD of 2, N-(2-phenoxyethyl)piperidin-4-amine occupies a favourable region of CNS drug‑like property space compared to the more lipophilic 1‑(2‑phenoxyethyl)piperidine (LogP = 3.26, HBD = 0) . The 1.66 log‑unit difference (approximately 45‑fold in partition coefficient) translates to substantially different solubility and metabolic stability profiles, making the target compound the preferred starting material when lower lipophilicity is a design criterion for lead optimisation programs.

Novel C4 Chemotype for Neuroscience Target Screening

The phenoxyethyl‑piperidine scaffold is pharmacologically validated: the 4‑benzyl congener N-(2-phenoxyethyl)-4-benzylpiperidine exhibits NR1/2B NMDA antagonist activity (IC50 = 0.63 µM) , and compound 5c in the same chemotype series shows sub‑micromolar eeAChE inhibition with >200‑fold selectivity over BuChE . N-(2-Phenoxyethyl)piperidin-4-amine, with its 4‑NH₂ substituent, represents a distinct C4 chemotype within this validated scaffold family. Neuroscience groups seeking to expand SAR around the C4 position for NMDA, sigma‑1, or cholinergic targets should procure this specific 4‑amino derivative rather than the 4‑benzyl or 4‑H analogs, as the 4‑NH₂ group introduces hydrogen‑bonding capacity that the other congeners lack.

Solid-Form Development with Crystalline Dihydrochloride Salt

The dihydrochloride salt of N-(2-phenoxyethyl)piperidin-4-amine (CAS 1334147-70-4) is a crystalline solid with a defined melting point of 249–251 °C and a measured logP of 1.179 . These solid‑state properties facilitate QC batch release by melting‑point determination and provide a well‑characterised starting material for salt‑form screens or formulation studies. Procurement of the dihydrochloride salt is warranted when experimental workflows require a non‑hygroscopic, high‑melting crystalline intermediate, in contrast to the low‑melting or poorly characterised free‑base comparators such as 1‑(2‑phenoxyethyl)piperidine.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Bifunctional amine topology with two orthogonally addressable handles
Sequential conjugation efficiency; linker rigidity assessment
CNS property screening
Moderate lipophilicity and dual HBD profile within drug-like space
Solubility and permeability comparison against higher-logP analogs
Neuroscience target SAR
C4-NH₂ as a distinct chemotype within validated phenoxyethyl-piperidine scaffold
Independent NR1/2B and cholinesterase profiling; selectivity context review
Solid-form development
Crystalline dihydrochloride salt with defined melting point
QC batch release by melting-point determination; formulation compatibility
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